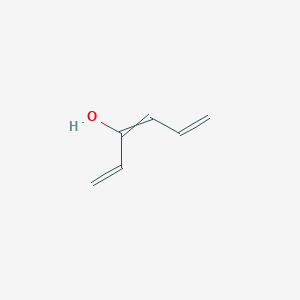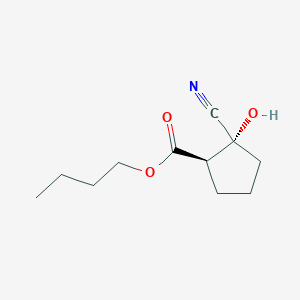![molecular formula C25H31Cl2NO6 B12522501 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of acridine, a nitrogen-containing heterocyclic aromatic compound, and multiple ethoxy groups, which contribute to its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of acridine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chloro groups with hydroxyl or alkoxy groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Tetraethylene glycol dichloride
- 1,11-Dichloro-3,6,9-trioxaundecane
Uniqueness
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is unique due to its specific combination of acridine and multiple ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H31Cl2NO6 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
3,6-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine |
InChI |
InChI=1S/C25H31Cl2NO6/c26-5-7-29-9-11-31-13-15-33-22-3-1-20-17-21-2-4-23(19-25(21)28-24(20)18-22)34-16-14-32-12-10-30-8-6-27/h1-4,17-19H,5-16H2 |
Clave InChI |
GFPYWINQRREFEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCOCCOCCCl)C=C21)OCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)


![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)


![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)



